molecular formula C8H10N4 B13074636 2-Ethylpyrazolo[1,5-A]pyrimidin-7-amine

2-Ethylpyrazolo[1,5-A]pyrimidin-7-amine

Cat. No.: B13074636
M. Wt: 162.19 g/mol
InChI Key: WDWSLHAYZDDTTN-UHFFFAOYSA-N
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Description

2-Ethylpyrazolo[1,5-A]pyrimidin-7-amine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. This compound is characterized by a fused ring system that includes both pyrazole and pyrimidine rings. The presence of nitrogen atoms in the ring structure makes it an important scaffold in medicinal chemistry and material science due to its potential biological and photophysical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethylpyrazolo[1,5-A]pyrimidin-7-amine typically involves the condensation of aminoazoles with acrylonitrile derivatives. One effective method includes the reaction of aminoazoles with (2E)-(3-morpholin-4-yl)acrylonitrile and 3,3-diethoxypropionitrile . The reaction conditions often involve heating under reflux in the presence of a suitable solvent such as pyridine .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and optimization of reaction parameters can enhance the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

2-Ethylpyrazolo[1,5-A]pyrimidin-7-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding N-oxides.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyrazolo[1,5-a]pyrimidine derivatives.

Scientific Research Applications

2-Ethylpyrazolo[1,5-A]pyrimidin-7-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Ethylpyrazolo[1,5-A]pyrimidin-7-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it can modulate signaling pathways by interacting with receptors on the cell surface .

Comparison with Similar Compounds

Similar Compounds

  • 3,6-Dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine
  • 5-Amino-3,6-dinitropyrazolo[1,5-a]pyrimidin-7(4H)-one
  • Pyrazolo[1,5-a]pyrimidine derivatives with various substituents

Uniqueness

2-Ethylpyrazolo[1,5-A]pyrimidin-7-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl group at the 2-position enhances its lipophilicity and potential for interaction with biological targets .

Properties

Molecular Formula

C8H10N4

Molecular Weight

162.19 g/mol

IUPAC Name

2-ethylpyrazolo[1,5-a]pyrimidin-7-amine

InChI

InChI=1S/C8H10N4/c1-2-6-5-8-10-4-3-7(9)12(8)11-6/h3-5H,2,9H2,1H3

InChI Key

WDWSLHAYZDDTTN-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN2C(=CC=NC2=C1)N

Origin of Product

United States

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